

Technical Support Center: Deglycosylation of Avidin for Reduced Background Noise

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Compound of Interest

Compound Name: Avidin

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing deglycosylated **avidin** to minimize background noise in various experimental assays. **Avidin**, a glycoprotein with a strong affinity for biotin, is a valuable tool in biotechnology. However, its inherent properties can sometimes lead to non-specific binding and elevated background signals. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is **avidin** and why is it used in research?

Avidin is a glycoprotein found in egg whites that exhibits an exceptionally high affinity for biotin (Vitamin B7).[1] This strong and specific interaction, one of the most powerful non-covalent bonds known in nature, makes the **avidin**-biotin system a versatile tool for a multitude of applications, including immunoassays (like ELISA and Western blotting), immunohistochemistry (IHC), affinity chromatography, and drug delivery.[1][2]

Q2: What causes high background noise when using **avidin**?

High background noise associated with **avidin** can be attributed to two main factors:

- **Glycosylation:** **Avidin** is heavily glycosylated, with carbohydrate chains making up about 10% of its total mass.[1] These sugar residues can interact non-specifically with various biological molecules and cell surfaces, a phenomenon known as lectin-like binding.[3][4]

- High Isoelectric Point (pI): **Avidin** has a high isoelectric point (pI) of approximately 10-10.5. [1][5] At physiological pH (around 7.4), **avidin** carries a net positive charge, leading to electrostatic interactions with negatively charged molecules and cell surfaces, which contributes to non-specific binding. [5][6]

Q3: What is deglycosylated **avidin** and how does it reduce background noise?

Deglycosylated **avidin**, commercially known as Neutr**Avidin**, is a modified form of **avidin** where the carbohydrate chains have been removed. [3] This modification significantly reduces non-specific binding in two ways:

- Elimination of Lectin-like Binding: The removal of sugar moieties eliminates the potential for lectin-like interactions, a primary source of background noise. [3][4]
- Neutral Isoelectric Point: The deglycosylation process, often coupled with chemical modification, results in a near-neutral isoelectric point ($pI \approx 6.3$). [1][3] This minimizes electrostatic interactions with negatively charged biological components, further reducing non-specific binding. [3][6]

Q4: Does deglycosylation affect **avidin**'s biotin-binding affinity?

No, the carbohydrate portion of **avidin** is not essential for its biotin-binding activity. [3]

Deglycosylated **avidin** (Neutr**Avidin**) retains the high affinity for biotin, with a dissociation constant (K_d) of 10^{-15} M, which is comparable to that of native **avidin**. [1][3]

Q5: When should I choose deglycosylated **avidin** (Neutr**Avidin**) over standard **avidin** or strept**avidin**?

Deglycosylated **avidin** (Neutr**Avidin**) is the preferred choice in applications where low background and high signal-to-noise ratios are critical. While strept**avidin**, a non-glycosylated protein from *Streptomyces avidinii*, also exhibits lower non-specific binding than **avidin**, Neutr**Avidin** is often considered to have the lowest non-specific binding properties among the commonly used biotin-binding proteins. [1][7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments utilizing the **avidin-biotin** system, with a focus on mitigating background noise through deglycosylation.

Problem	Potential Cause	Recommended Solution
High background staining across the entire sample.	Non-specific binding of glycosylated avidin to cellular components (lectin-like interactions).	Use deglycosylated avidin (NeutrAvidin) to eliminate lectin-binding.[3][4]
Electrostatic interactions due to the high pI of avidin.	Switch to NeutrAvidin, which has a neutral pI, to minimize electrostatic binding.[3][6]	
Endogenous biotin in the sample.	Perform an avidin/biotin blocking step before applying the primary antibody. This involves incubating the sample with unlabeled avidin to saturate endogenous biotin, followed by incubation with free biotin to block any remaining biotin-binding sites on the avidin.	
High background with specific tissues (e.g., liver, kidney).	These tissues have high levels of endogenous biotin.	An avidin/biotin block is crucial. Consider using a biotin-free detection system if background persists.
Signal is weaker than expected with NeutrAvidin.	Suboptimal concentration of NeutrAvidin conjugate.	Perform a titration experiment to determine the optimal concentration of the NeutrAvidin conjugate for your specific assay.
Inefficient biotinylation of the primary molecule.	Verify the efficiency of your biotinylation reaction. Consider using a different biotinylation reagent or optimizing the molar ratio of biotin to protein.	

Precipitates or aggregates are observed on the sample.

Poor quality or old avidin/NeutrAvidin conjugate.

Use high-quality, fresh reagents. Centrifuge the conjugate solution before use to pellet any aggregates.

Quantitative Data Summary

The following table summarizes the key quantitative differences between **avidin** and its deglycosylated counterpart, **NeutrAvidin**, highlighting the properties relevant to reducing background noise.

Property	Avidin	NeutrAvidin (Deglycosylated Avidin)	Reference(s)
Molecular Weight	~67-68 kDa	~60 kDa	[3]
Glycosylation	Yes (~10% of total mass)	No	[1][6]
Isoelectric Point (pI)	10-10.5	~6.3	[3][5][6]
Biotin Binding Affinity (Kd)	10^{-15} M	10^{-15} M	[1][3]
Non-specific Binding	High	Low	[1][6][7]
Lectin Binding	Yes	Undetectable	[3][4]

Experimental Protocols

Here we provide detailed methodologies for the enzymatic and chemical deglycosylation of **avidin**.

Protocol 1: Enzymatic Deglycosylation of Avidin using PNGase F

This protocol utilizes the enzyme Peptide-N-Glycosidase F (PNGase F) to cleave N-linked oligosaccharides from **avidin**.

Materials:

- **Avidin**
- Recombinant PNGase F
- Glycoprotein Denaturing Buffer (10X) (e.g., 5% SDS, 400 mM DTT)
- GlycoBuffer 2 (10X) (e.g., 500 mM sodium phosphate, pH 7.5)
- 10% NP-40 solution
- Nuclease-free water
- Heating block or thermocycler
- Microcentrifuge tubes

Procedure (Denaturing Conditions):

- Sample Preparation: In a microcentrifuge tube, combine 10-20 µg of **avidin**, 1 µL of 10X Glycoprotein Denaturing Buffer, and nuclease-free water to a final volume of 10 µL.[\[8\]](#)[\[9\]](#)
- Denaturation: Heat the mixture at 100°C for 10 minutes to denature the **avidin**.[\[8\]](#)[\[9\]](#)
- Cooling: Immediately place the tube on ice for 2-3 minutes and then centrifuge briefly.[\[8\]](#)[\[9\]](#)
- Reaction Setup: To the denatured **avidin**, add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 5 µL of nuclease-free water. The NP-40 is crucial to prevent the inhibition of PNGase F by SDS.[\[8\]](#)[\[9\]](#)
- Enzymatic Digestion: Add 1 µL of PNGase F to the reaction mixture and mix gently.[\[8\]](#)[\[9\]](#)
- Incubation: Incubate the reaction at 37°C for 1-2 hours.[\[2\]](#)[\[9\]](#)

- Analysis: The deglycosylated **avidin** is now ready for use or further analysis. The success of the deglycosylation can be confirmed by a mobility shift on an SDS-PAGE gel, where the deglycosylated **avidin** will migrate faster than its glycosylated counterpart.[\[2\]](#)[\[8\]](#)

Protocol 2: Chemical Deglycosylation of Avidin using TFMS

This protocol uses trifluoromethanesulfonic acid (TFMS) to chemically remove both N- and O-linked glycans. Caution: TFMS is a strong, corrosive acid and should be handled with extreme care in a chemical fume hood, wearing appropriate personal protective equipment.[\[10\]](#)[\[11\]](#)

Materials:

- Lyophilized (salt-free) **avidin**
- Trifluoromethanesulfonic acid (TFMS), anhydrous
- Anisole (scavenger)
- Pyridine solution (60% aqueous), pre-cooled
- Dry ice/ethanol bath
- Glass reaction vials with PTFE-lined caps
- Syringes

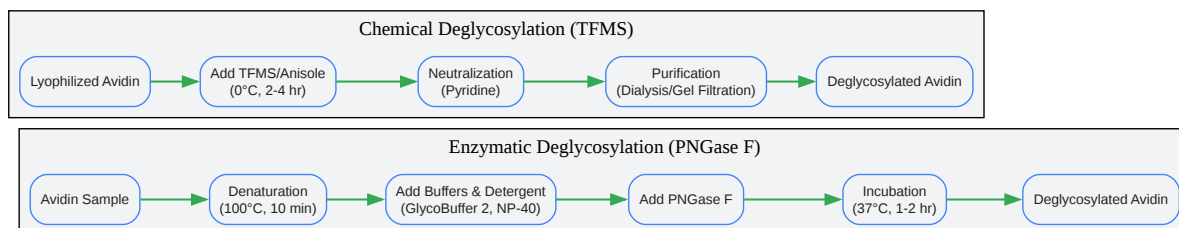
Procedure:

- Sample Preparation: Place up to 1 mg of lyophilized, salt-free **avidin** into a glass reaction vial.[\[11\]](#)
- Cooling: Cool the reaction vial containing the **avidin** in a dry ice/ethanol bath.[\[10\]](#)
- Reaction Mixture Preparation: In a separate vial, prepare the TFMS/anisole solution by mixing 9 parts TFMS with 1 part anisole. Pre-cool this mixture.[\[11\]](#)

- **Deglycosylation Reaction:** Add the pre-cooled TFMS/anisole mixture to the vial containing the **avidin**. The reaction is typically carried out at 0°C for 2-4 hours.[12]
- **Neutralization:** Cool the reaction vial in a dry ice/ethanol bath. Slowly add pre-cooled 60% aqueous pyridine to neutralize the TFMS. This step is highly exothermic and must be performed with caution.[10][12]
- **Sample Recovery:** The deglycosylated **avidin** can be recovered by dialysis or gel filtration to remove salts and reagents.[11]
- **Analysis:** Confirm deglycosylation by SDS-PAGE analysis, observing a shift to a lower molecular weight.

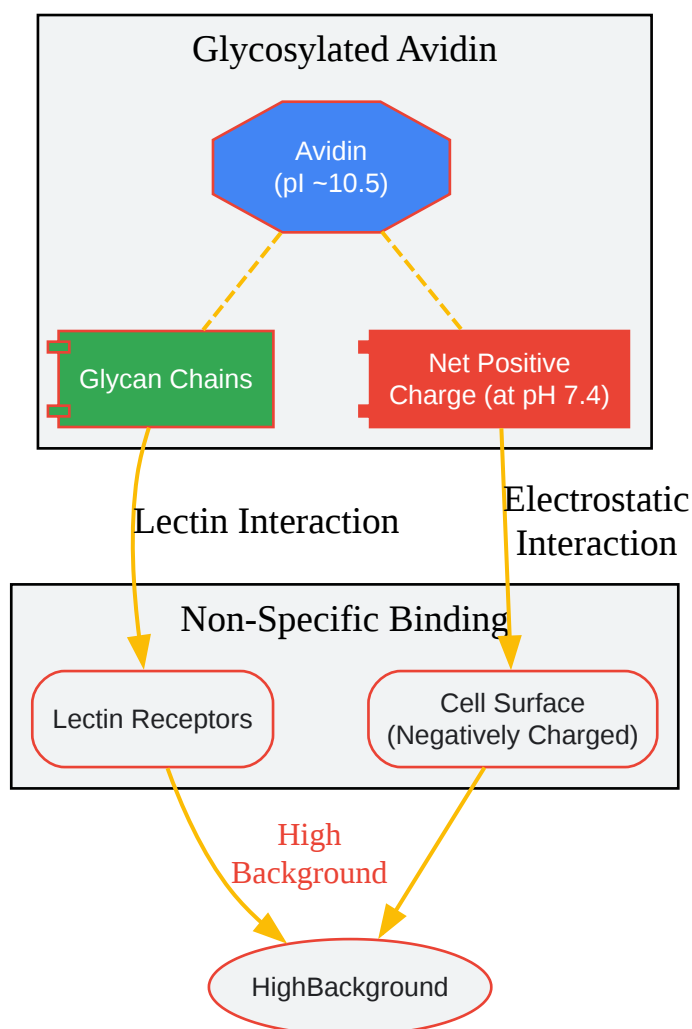
Visualizations

The following diagrams illustrate the key concepts and workflows described in this technical support center.



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Experimental Workflows for **Avidin** Deglycosylation.



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Mechanism of Background Noise by Glycosylated **Avidin**.

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References

- 1. biomat.it [biomat.it]
- 2. abcam.cn [abcam.cn]

- 3. NeutrAvidin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutralite Avidin - e-Proteins [e-proteins.com]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. bio-rad.com [bio-rad.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A chemical method for the deglycosylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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